6-(furan-2-yl)-3-methyl-N-[1-(4-methylphenyl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions. The starting materials often include substituted furans and pyridines, which undergo various transformations such as nitration, reduction, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE: Similar structure but with a trifluoromethyl group instead of the carboxamide group.
3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE: Contains a thienyl group instead of the furyl group.
Uniqueness
The uniqueness of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLPHENYL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-12-6-8-15(9-7-12)13(2)22-20(25)16-11-17(18-5-4-10-26-18)23-21-19(16)14(3)24-27-21/h4-11,13H,1-3H3,(H,22,25) |
InChI Key |
IQYAIQCYRRLSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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